molecular formula C21H28FN3O3 B2548214 3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-29-4

3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2548214
CAS No.: 897735-29-4
M. Wt: 389.471
InChI Key: GXWZRDASYJFLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H28FN3O3 and its molecular weight is 389.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Ligands Affinity and Preference

A study explored the synthesis of compounds with high affinity for both sigma 1 and sigma 2 binding sites, including those with 4-fluoro or 2-methoxy substituents. The introduction of a 4-fluorophenyl substituent at the indole nitrogen atom produced very selective sigma 2 ligands with subnanomolar affinity. These compounds also demonstrated potential anxiolytic activity and good penetration into the CNS, highlighting their significance in neurological research (Perregaard et al., 1995).

Selective D4-Ligands

Another study focused on the preparation and evaluation of 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines as selective D4-ligands, which exhibited significant potency and selectivity for D4 dopamine receptors. These compounds, including those with methoxyphenyl substitutions, showed promising results in inducing penile erection in vivo in rats, suggesting potential applications in treating sexual dysfunction (Enguehard-Gueiffier et al., 2006).

Anticancer Agents and Carbonic Anhydrase Inhibitors

Research into new mono Mannich bases with piperazines as possible anticancer agents and carbonic anhydrase inhibitors revealed that compounds with 4-fluorophenylpiperazine showed the highest tumor selectivity and significant inhibitory effects on human carbonic anhydrase I and II isoenzymes. This study underscores the potential of such compounds in cancer therapy and enzyme inhibition (Tuğrak et al., 2019).

Antimicrobial Activities

The synthesis of eperezolid-like molecules and evaluation of their antimicrobial activities demonstrated the potential of compounds with fluoro- and methoxypiperazinyl substituents in treating infections caused by Mycobacterium smegmatis. This highlights the role of such compounds in developing new antimicrobial agents (Yolal et al., 2012).

Cytotoxicity on HeLa Cells

A study on the synthesis of polyfunctionalized piperidone oxime ethers and their cytotoxicity on HeLa cells revealed that compounds with fluoro, chloro, bromo, and methoxy substituents possess significant antiproliferative activity. This research contributes to the development of new anticancer drugs with optimized piperidone pharmacophores (Parthiban et al., 2011).

Properties

IUPAC Name

3-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3/c1-15-14-18(26)19(21(27)25(15)12-13-28-3)20(16-4-6-17(22)7-5-16)24-10-8-23(2)9-11-24/h4-7,14,20,26H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWZRDASYJFLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.